molecular formula C11H14ClF3N2S B2444282 3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine CAS No. 338954-37-3

3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2444282
CAS No.: 338954-37-3
M. Wt: 298.75
InChI Key: PRYUKWAHORNIDD-UHFFFAOYSA-N
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Description

3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine is a structurally advanced pyridinamine compound recognized for its potent herbicidal activity. It functions as a protoporphyrinogen oxidase (PPO) inhibitor , a critical mode of action in herbicide science. By blocking the PPO enzyme, this compound disrupts chlorophyll and heme biosynthesis, leading to the rapid accumulation of phototoxic protoporphyrin IX and causing light-dependent lipid peroxidation and membrane disruption in target plants. Its research value is particularly high in the field of agricultural chemistry for the development of new weed management solutions, especially against herbicide-resistant species. The molecular structure, featuring the 3-chloro and 5-trifluoromethyl motifs on the pyridine ring, is characteristic of high-efficacy PPO inhibitors, while the 2-methyl-2-(methylsulfanyl)propyl side chain contributes to its overall bioavailability and selectivity profile. This makes it a valuable chemical tool for studying plant physiology and resistance mechanisms , as well as for use as a standard in analytical method development and environmental fate studies.

Properties

IUPAC Name

3-chloro-N-(2-methyl-2-methylsulfanylpropyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2S/c1-10(2,18-3)6-17-9-8(12)4-7(5-16-9)11(13,14)15/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYUKWAHORNIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15ClF3N
  • Molecular Weight : 273.7 g/mol

This compound features a pyridine ring substituted with a trifluoromethyl group and a chlorinated propyl moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing trifluoromethyl groups often display enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better cellular uptake and increased cytotoxicity against cancer cell lines. For example, research on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. This interaction could potentially inhibit pathways critical for cancer cell proliferation or bacterial survival .

Study 1: Antimicrobial Efficacy

In a study conducted by Makarov et al. (2021), various pyridine derivatives were tested for their antimicrobial efficacy against a range of pathogens. The results indicated that compounds with similar structural features to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of pyridine derivatives on human cancer cell lines revealed that certain substitutions, including trifluoromethyl groups, significantly enhanced cell death in cancerous cells compared to non-cancerous controls. This study suggests a promising avenue for the development of novel anticancer therapies based on this class of compounds .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BCytotoxicity
Compound CAnticancer

Q & A

Basic Research Questions

How can the synthesis of 3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine be optimized for yield and purity?

Methodological Answer:
Optimization requires careful selection of reagents and reaction conditions. For example, using anhydrous pyridine as a solvent and controlling stoichiometric ratios of sulfonyl chloride derivatives (e.g., 2,4-difluorobenzenesulfonyl chloride) can improve yield . Temperature control (e.g., room temperature for 24 hours) and post-reaction purification via recrystallization or column chromatography are critical to isolate the product with >95% purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : For structural elucidation of the pyridine backbone and substituents (e.g., trifluoromethyl and methylsulfanyl groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related pyridinamine derivatives .
  • Mass Spectrometry : Confirms molecular weight (e.g., using Thermo Scientific™ instruments with MFCD00042154 as a reference) .
  • HPLC : Validates purity (>97%) and detects trace impurities .

How should intermediates be purified during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar intermediates .
  • Recrystallization : Ethanol or methanol is effective for non-polar intermediates like 2-amino-3-chloro-5-(trifluoromethyl)pyridine .
  • Distillation : For volatile byproducts (e.g., methyl propyl ketone), as noted in solvent compatibility studies .

Advanced Research Questions

What strategies address regioselectivity challenges in halogenation or sulfonylation of the pyridine ring?

Methodological Answer:
Regioselectivity is influenced by directing groups. For example:

  • Electron-Withdrawing Groups (e.g., CF₃) : Direct electrophilic substitution to the 3- and 5-positions .
  • Steric Effects : Bulky substituents (e.g., 2-methyl-2-(methylsulfanyl)propyl) can block specific sites . Computational modeling (e.g., DFT) predicts reactive sites, while experimental validation uses isotopic labeling (e.g., deuterated analogs) .

How can mechanistic studies resolve contradictions in reaction pathways reported for this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at suspected reaction sites to identify rate-determining steps .
  • Trapping Intermediates : Use low-temperature NMR to capture transient species (e.g., nitrenes in amination reactions) .
  • Cross-Validation : Compare data from independent methods (e.g., X-ray vs. computational docking) to reconcile discrepancies in bond lengths or angles .

How do structural modifications impact biological activity in medicinal chemistry applications?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., replacing Cl with F or adjusting the methylsulfanyl chain length) and test against target enzymes .
  • In Silico Docking : Use tools like AutoDock to predict binding affinities to receptors (e.g., kinase domains) .
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., logP values from ACD/Labs Percepta) to correlate solubility with bioavailability .

What methodologies address solubility discrepancies in polar vs. non-polar solvents?

Methodological Answer:

  • Co-solvent Systems : Blend isopropanol with lactic acid to enhance solubility of hydrophobic derivatives .
  • Micellar Catalysis : Use surfactants (e.g., SDS) to solubilize the compound in aqueous media .
  • pH Adjustment : Protonate/deprotonate amine groups to modulate polarity, as validated for pyridinamine analogs .

Safety and Handling

What precautions are necessary for handling this compound’s toxicity?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (Specific Target Organ Toxicity Category 3) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release of trifluoromethyl byproducts .

Data Interpretation and Contradictions

How should researchers resolve conflicting solubility data in literature?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity (e.g., anhydrous vs. hydrated methanol) and temperature .
  • Standardize Protocols : Adopt OECD guidelines for solubility testing to ensure comparability .
  • Cross-Reference : Compare with structurally similar compounds (e.g., 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine) to identify trends .

Advanced Applications

Can this compound serve as a precursor for agrochemicals?

Methodological Answer:

  • Derivatization : React with propylsulfonyl chlorides to create herbicidal agents, as shown for 2-chloro-5-(trifluoromethyl)pyridine derivatives .
  • Field Trials : Test photostability under UV light (λ = 254 nm) and soil half-life using GC-MS .

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